An In-depth Technical Guide to 3-bromo-2-methyl-5-sulfanylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-bromo-2-methyl-5-sulfanylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific and promising derivative, 3-bromo-2-methyl-5-sulfanylbenzoic acid. We will delve into its precise chemical identity, including its IUPAC name and relevant synonyms, and present a detailed, plausible synthetic route for its preparation in a laboratory setting. Furthermore, this document will explore the compound's physicochemical properties, its potential as a valuable fragment in drug discovery, and its prospective applications in the development of new enzyme inhibitors and other therapeutic agents. Safety considerations for handling this class of compounds will also be addressed, providing researchers, scientists, and drug development professionals with a thorough resource for their work with this and related molecules.
PART 1: Core Directive
This guide is structured to provide a logical and in-depth exploration of 3-bromo-2-methyl-5-sulfanylbenzoic acid, beginning with its fundamental identification and moving through its synthesis, properties, and potential applications. The structure is designed to be intuitive for a scientific audience, with each section building upon the last to create a comprehensive understanding of the compound.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for the topic compound.
IUPAC Name
The systematic IUPAC name for the compound is 3-bromo-2-methyl-5-sulfanylbenzoic acid . This name is derived from the parent structure, benzoic acid, with substituents indicated by their respective locants on the benzene ring.
Synonyms and Identifiers
A common and accepted synonym for this compound is 3-bromo-5-mercapto-2-methylbenzoic acid . The terms "sulfanyl" and "mercapto" are often used interchangeably to describe the -SH functional group.
| Identifier | Value |
| CAS Number | 1566672-01-2 |
| Molecular Formula | C₈H₇BrO₂S |
| Molecular Weight | 247.11 g/mol |
| InChI | InChI=1S/C8H7BrO2S/c1-4-6(8(10)11)2-5(12)3-7(4)9/h2-3,12H,1H3,(H,10,11) |
| Canonical SMILES | CC1=C(C(=O)O)C=C(S)C=C1Br |
Table 1: Key Identifiers for 3-bromo-2-methyl-5-sulfanylbenzoic acid.
Synthesis Protocol
The following is a proposed, detailed experimental protocol for the synthesis of 3-bromo-2-methyl-5-sulfanylbenzoic acid, based on established and reliable chemical transformations. This multi-step synthesis begins with the commercially available precursor, 3-amino-2-methylbenzoic acid.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 3-bromo-2-methyl-5-sulfanylbenzoic acid.
Step-by-Step Experimental Procedure
Step 1: Diazotization of 3-amino-2-methylbenzoic acid
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In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-2-methylbenzoic acid (1 equivalent) in a dilute solution of sulfuric acid (e.g., 2 M).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C.
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Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Formation of the Xanthate Ester
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In a separate beaker, dissolve potassium ethyl xanthate (1.2 equivalents) in water.
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Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The intermediate xanthate ester may precipitate or can be extracted.
Step 3: Hydrolysis to the Thiol
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To the reaction mixture containing the xanthate ester, add a solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux for 2-4 hours to hydrolyze the xanthate.
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Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
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The target compound, 3-bromo-2-methyl-5-sulfanylbenzoic acid, will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale for Experimental Choices
The use of a Sandmeyer-type reaction with a xanthate salt is a modern and advantageous approach for the synthesis of aryl thiols.[2] Traditional methods often involve the use of foul-smelling and easily oxidized thiols or their salts. Xanthates are stable, crystalline solids that serve as excellent thiol surrogates, making the synthesis more manageable and safer.[3][4][5][6]
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of 3-bromo-2-methyl-5-sulfanylbenzoic acid.
| Property | Value/Prediction | Source/Method |
| Molecular Weight | 247.11 g/mol | Calculated |
| LogP | 3.01 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| pKa (Carboxylic Acid) | ~3-4 | Estimated from similar benzoic acids |
| pKa (Thiol) | ~6-7 | Estimated from similar thiophenols |
| Appearance | White to off-white solid | Predicted |
Table 2: Physicochemical Properties of 3-bromo-2-methyl-5-sulfanylbenzoic acid.
Predicted Spectroscopic Data
Predicted ¹H NMR (in DMSO-d₆):
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~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid group.
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~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the bromine atom.
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~5.0-6.0 ppm (singlet, 1H): Thiol proton (-SH).
-
~2.3-2.5 ppm (singlet, 3H): Methyl group protons (-CH₃).
Predicted ¹³C NMR (in DMSO-d₆):
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~168 ppm: Carboxylic acid carbon (-COOH).
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~140-145 ppm: Aromatic carbon attached to the carboxylic acid group.
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~135-140 ppm: Aromatic carbon attached to the methyl group.
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~130-135 ppm: Aromatic carbon attached to the bromine atom.
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~125-130 ppm: Aromatic carbon attached to the sulfanyl group.
-
~120-125 ppm (2 carbons): Remaining aromatic carbons.
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~20 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy:
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~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~2600-2550 cm⁻¹ (weak): S-H stretch of the thiol.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1600, 1475 cm⁻¹: C=C stretches of the aromatic ring.
Applications in Drug Discovery and Development
Substituted benzoic acids are a privileged scaffold in medicinal chemistry due to their ability to engage in key interactions with biological targets.[4] The unique combination of a bromine atom, a methyl group, and a sulfanyl group on the benzoic acid core of 3-bromo-2-methyl-5-sulfanylbenzoic acid makes it a particularly interesting candidate for fragment-based drug discovery (FBDD) and as a building block for more complex therapeutic agents.[10][11][12][13][14]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 300 Da, 3-bromo-2-methyl-5-sulfanylbenzoic acid fits the criteria for a "fragment" in FBDD.[10][11][12][13][14] The different functional groups on the molecule can serve as anchors or vectors for interaction with a protein target. The carboxylic acid can form strong hydrogen bonds or salt bridges, the thiol can act as a hydrogen bond donor or coordinate with metal ions in metalloenzymes, and the bromo- and methyl-substituted aromatic ring can engage in hydrophobic and halogen bonding interactions.
Caption: Potential binding interactions of 3-bromo-2-methyl-5-sulfanylbenzoic acid within a protein active site.
Potential as an Enzyme Inhibitor
The sulfanyl group is a known pharmacophore in many enzyme inhibitors. For example, mercaptobenzothiazole derivatives have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[15][16] The thiol group can act as a nucleophile, potentially forming covalent bonds with electrophilic residues in an enzyme's active site, leading to irreversible inhibition. Additionally, bromo-substituted aromatic compounds have been investigated for various biological activities, including as anticancer and antidiabetic agents.[17][18] The combination of these functional groups suggests that 3-bromo-2-methyl-5-sulfanylbenzoic acid and its derivatives could be explored as inhibitors of various enzyme classes, such as proteases, kinases, or metalloenzymes.
Safety and Handling
Based on the safety data for the general class of mercaptobenzoic acids, 3-bromo-2-methyl-5-sulfanylbenzoic acid should be handled with care in a laboratory setting.[2][3][16][19]
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
3-bromo-2-methyl-5-sulfanylbenzoic acid is a multifaceted molecule with significant potential for application in drug discovery and development. Its well-defined chemical structure, accessible synthetic route, and diverse array of functional groups make it a valuable tool for medicinal chemists. As a fragment, it offers multiple points of interaction for probing protein binding sites, and as a scaffold, it provides a solid foundation for the design of more complex and potent therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
- BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
- Kaur, R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Sci Pharm, 80(3), 491-524.
- Fisher Scientific. (2009).
- Nie, J., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485.
- Kaur, R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Sokolov, A. I., et al. (2021). Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. European Journal of Organic Chemistry.
- Preprints.org. (2023).
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- ResearchGate. (2021).
- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis.
- Fluorochem. (n.d.). 3-Bromo-5-mercapto-2-methylbenzoic acid (CAS 1566672-01-2).
- Georgousaki, K., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.
- Liu, M., et al. (2020).
- Leibovici, T., et al. (1984).
- de Oliveira, C. S., et al. (2019).
- Preprints.org. (2024).
- ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...
- UCL Discovery. (2021).
- The Royal Society of Chemistry. (2018).
- Kuttruff, C. A., et al. (2025). Fragment-based drug discovery: A graphical review. PMC.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- MDPI. (2023).
- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-hydroxy-5-methylbenzoic acid.
- CHI. (n.d.). Fragment-Based Drug Discovery.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Patsnap Synapse. (2025). What is Astex's strategy in using fragment-based drug discovery?
- Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massbio.org [massbio.org]
- 12. mdpi.com [mdpi.com]
- 13. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 14. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications [mdpi.com]
- 18. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723) [np-mrd.org]
